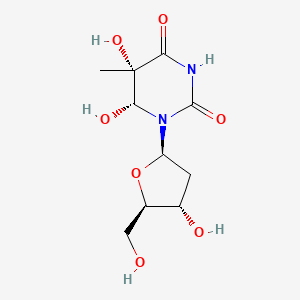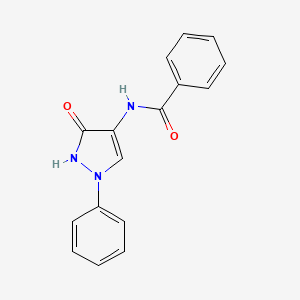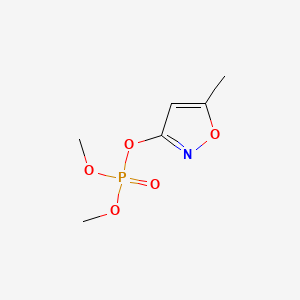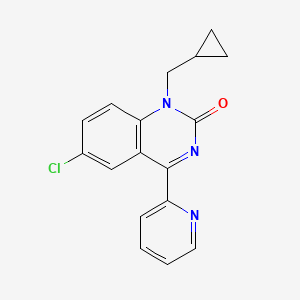
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Pyridin-2-yl Group: This step involves the substitution of a suitable leaving group on the quinazolinone core with a pyridin-2-yl group, often using palladium-catalyzed cross-coupling reactions.
Cyclopropylmethylation: The final step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the pyridin-2-yl group, potentially leading to dihydroquinazolinone or reduced pyridine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases, disrupt DNA synthesis, or modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro and cyclopropylmethyl groups.
6-Chloro-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro group.
Uniqueness
The presence of the chloro, cyclopropylmethyl, and pyridin-2-yl groups in 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one imparts unique chemical and biological properties. These structural features may enhance its binding affinity to biological targets, improve its stability, and modulate its reactivity in chemical reactions.
Propriétés
Numéro CAS |
37554-28-2 |
|---|---|
Formule moléculaire |
C17H14ClN3O |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
6-chloro-1-(cyclopropylmethyl)-4-pyridin-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-15-13(9-12)16(14-3-1-2-8-19-14)20-17(22)21(15)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2 |
Clé InChI |
LSQKQWLIRRQNSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


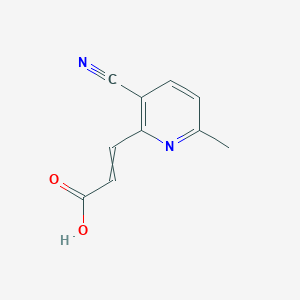
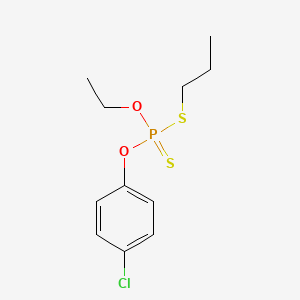

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
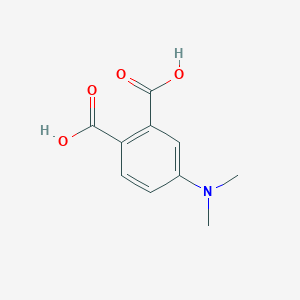
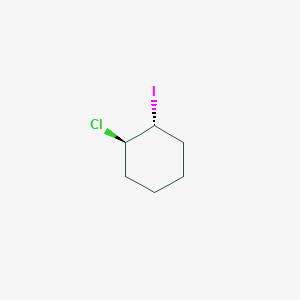
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
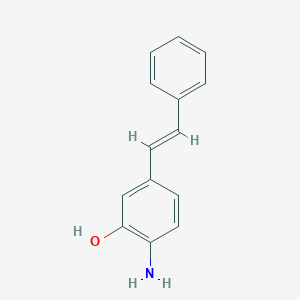

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
